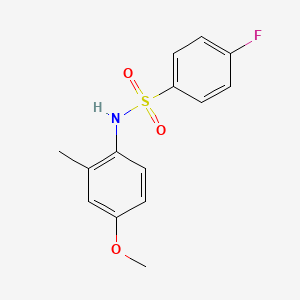![molecular formula C16H19Cl2N3O2 B5350813 2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5350813.png)
2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
科学研究应用
2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of 2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of certain kinases and phosphatases, which play critical roles in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied, depending on the specific context in which it is used. In general, it has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine is its high potency and specificity, which make it an excellent tool for studying various cellular processes in the lab. However, its high toxicity and limited solubility in aqueous solutions can make it challenging to work with, and it may not be suitable for certain types of experiments.
未来方向
There are many potential future directions for research on 2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine. Some possible areas of focus include:
1. Further investigation of its mechanism of action, particularly with regard to its interactions with various enzymes and receptors in the body.
2. Development of more efficient and scalable synthesis methods for the compound, which would make it more accessible to researchers.
3. Exploration of its potential applications in other fields of scientific research, such as materials science and environmental science.
4. Investigation of its potential as a therapeutic agent for other diseases beyond cancer, Alzheimer's disease, and Parkinson's disease.
5. Development of more effective delivery methods for the compound, which would enhance its bioavailability and reduce its toxicity.
In conclusion, this compound is a highly promising chemical compound with numerous potential applications in scientific research. Further investigation of its properties and potential applications is essential to fully realize its potential as a tool for advancing our understanding of various cellular processes and developing new therapies for a range of diseases.
合成方法
The synthesis of 2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine involves the reaction of 3,4-dichloroaniline with isopropyl 5-amino-1,3,4-oxadiazole-2-carboxylate in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with morpholine in the presence of a catalyst such as palladium on carbon to yield the final product.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-4-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2/c1-10(2)16-20-19-15(23-16)9-21-5-6-22-14(8-21)11-3-4-12(17)13(18)7-11/h3-4,7,10,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQIXMIGBCCPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)CN2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5350732.png)
![6-[3-(acetylamino)pyrrolidin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5350737.png)
![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl acetate](/img/structure/B5350765.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrrol-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350770.png)
![2-[(dimethylamino)methyl]-N-methyl-N-(quinolin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5350778.png)

![3-[3-(4-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5350788.png)


![3-(2,6-dichlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350804.png)
![methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5350821.png)
![4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5350824.png)

![(4aS*,8aR*)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350841.png)